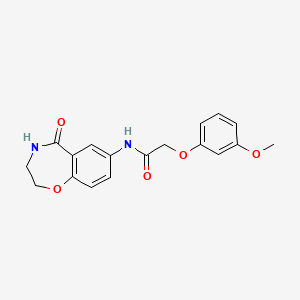
2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a synthetic molecule that has attracted attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N2O4 with a molecular weight of approximately 314.34 g/mol. The structure features a benzoxazepine core, which is known for various biological activities including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may act as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of TS can lead to reduced cell proliferation in cancerous tissues .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Study 1: Antitumor Effects
A study focused on the antitumor effects of benzoxazepine derivatives found that modifications to the benzoxazepine core significantly enhanced cytotoxicity against various cancer cell lines. The results indicated that introducing substituents like methoxy groups could increase the lipophilicity and cellular uptake of the compounds .
Study 2: Thymidylate Synthase Inhibition
Research involving thymidylate synthase inhibitors demonstrated that compounds with similar structures to our target compound effectively reduce TS activity in vitro. This inhibition was associated with increased apoptosis in cancer cells, highlighting the potential therapeutic application of such compounds in oncology .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-13-3-2-4-14(10-13)25-11-17(21)20-12-5-6-16-15(9-12)18(22)19-7-8-24-16/h2-6,9-10H,7-8,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQYIOXLEAHYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














